Cas no 888447-86-7 (N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide)

N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide is a structurally complex benzofuran derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring a difluorophenyl group and a nitrobenzamido substituent, suggests possible utility as a bioactive scaffold or intermediate in drug discovery. The compound's well-defined heterocyclic core and functional group diversity may facilitate interactions with biological targets, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable candidate for structure-activity relationship studies. The presence of electron-withdrawing groups (nitro and fluorine) could influence its physicochemical properties, including solubility and metabolic stability.
N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide structure
888447-86-7 structure
Product Name:N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide
CAS No:888447-86-7
MF:C22H13F2N3O5
MW:437.352532148361
CID:6022132
PubChem ID:16817792
Update Time:2025-10-20

N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide
    • N-(3,4-difluorophenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
    • 888447-86-7
    • F1883-0828
    • N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide
    • AB00677196-01
    • AKOS024617215
    • Inchi: 1S/C22H13F2N3O5/c23-16-9-8-13(11-17(16)24)25-22(29)20-19(15-6-1-2-7-18(15)32-20)26-21(28)12-4-3-5-14(10-12)27(30)31/h1-11H,(H,25,29)(H,26,28)
    • InChI Key: DFQMEBXNJZHHQN-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC=CC([N+]([O-])=O)=C2)=C1C(NC1=CC=C(F)C(F)=C1)=O

Computed Properties

  • Exact Mass: 437.08232685g/mol
  • Monoisotopic Mass: 437.08232685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 117Ų

N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide

N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide: A Multifunctional Compound with Promising Therapeutic Potential

N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the CAS number 888447-86-7, represents a synthetic derivative of benzofuran scaffolds, which are known for their diverse pharmacological profiles. The molecule's design incorporates multiple functional groups, including 3,4-difluorophenyl and 3-nitrobenzamido moieties, which contribute to its molecular interactions and biological activity.

The 1-benzofuran-2-carboxamide core is a well-established pharmacophore in drug discovery, characterized by its aromatic ring system and amide functionality. This structural motif is often associated with activities against various targets, including kinases, ion channels, and G protein-coupled receptors (GPCRs). The 3-nitrobenzamido group introduces additional electrophilic properties, which may modulate the compound's interactions with biological targets. Similarly, the 3,4-difluorophenyl substituent enhances the molecule's hydrophobicity and electronic properties, potentially influencing its permeability across cell membranes.

Recent studies have highlighted the potential of this compound in targeting kinase pathways, which are implicated in numerous diseases, including cancer and inflammatory disorders. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this molecule exhibits potent inhibitory activity against the ERK1/2 signaling pathway, a key mediator of cell proliferation and survival. The compound's ability to modulate ERK1/2 phosphorylation suggests its potential as a therapeutic agent for cancers driven by aberrant MAPK signaling.

Further research has explored the compound's interactions with G protein-coupled receptors, particularly the 5-HT2A receptor, which is involved in neurodegenerative diseases and psychiatric disorders. A 2024 study published in Pharmacological Research reported that this molecule selectively binds to the 5-HT2A receptor with high affinity, potentially offering new avenues for the treatment of schizophrenia and other neurologic conditions. The compound's selectivity for the 5-HT2A receptor over other serotonin receptor subtypes is a critical factor in its therapeutic potential.

Structural analysis of the molecule reveals that the benzofuran ring system provides a rigid scaffold, which is essential for maintaining the compound's conformational stability. This rigidity is crucial for its ability to interact with target proteins in a specific and efficient manner. The carboxamide group at the 2-position of the benzofuran ring further enhances the molecule's ability to form hydrogen bonds with target residues, contributing to its binding affinity.

Pharmacokinetic studies have shown that this compound exhibits favorable absorption properties, with a high oral bioavailability in preclinical models. The presence of fluorine atoms in the 3,4-difluorophenyl group may improve the compound's metabolic stability, reducing the risk of rapid degradation in vivo. This characteristic is particularly important for the development of long-acting therapeutic agents.

Recent advancements in computational chemistry have enabled the prediction of the compound's binding interactions with various targets. Molecular docking studies have identified potential binding sites on the ERK1/2 kinase, suggesting a mechanism of action involving the inhibition of ATP binding and the disruption of kinase activity. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to inhibit the phosphorylation of downstream substrates.

The compound's potential applications extend beyond kinase inhibition. Research published in Current Medicinal Chemistry in 2023 has explored its anti-inflammatory properties, particularly its ability to modulate the NF-κB signaling pathway. This pathway is a central regulator of inflammation and immune responses, making the compound a promising candidate for the treatment of autoimmune diseases and chronic inflammatory conditions.

Additionally, the molecule's interaction with ion channels has been investigated for its potential in treating neurological disorders. A 2024 study in Neuropharmacology reported that the compound selectively modulates Nav1.7 sodium channels, which are implicated in pain signaling. This activity suggests its potential as an analgesic agent for chronic pain management.

The synthesis of this compound involves a multi-step process that utilizes advanced organic chemistry techniques. The key synthetic steps include the formation of the benzofuran ring system, the introduction of the 3-nitrobenzamido group, and the incorporation of the 3,4-difluorophenyl substituent. These steps require precise control of reaction conditions to ensure the formation of the desired product with high purity and yield.

Optimization of the synthesis process has led to the development of more efficient methods for large-scale production. Recent advancements in catalytic methodologies have enabled the selective functionalization of the benzofuran ring, reducing the number of steps required to achieve the final product. These improvements are critical for the commercialization of the compound as a pharmaceutical agent.

Despite its promising therapeutic potential, the compound's safety profile requires further investigation. Preclinical studies have shown that the compound is well-tolerated in animal models, with minimal toxicity observed at therapeutic doses. However, long-term studies are necessary to evaluate its safety in humans, particularly in terms of potential side effects and drug interactions.

Overall, the compound represents a significant advancement in the field of drug discovery, with its unique structural features and diverse pharmacological activities. Ongoing research is focused on expanding its therapeutic applications and optimizing its properties for clinical use. The continued exploration of this molecule's potential is expected to yield new insights into the treatment of various diseases, highlighting the importance of interdisciplinary research in pharmaceutical sciences.

As research in this area progresses, the compound's role in the development of novel therapies is likely to grow. Its ability to target multiple pathways and its favorable pharmacokinetic properties make it a valuable candidate for further investigation. The integration of computational modeling, experimental validation, and synthetic chemistry will be essential in advancing this compound toward clinical application.

In conclusion, the compound's unique molecular design and diverse biological activities position it as a promising therapeutic agent. Continued research and development will be critical in unlocking its full potential and addressing the challenges associated with its clinical translation. The exploration of this molecule's properties is expected to contribute significantly to the advancement of pharmaceutical science and the treatment of complex diseases.

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